4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861039
InChI: InChI=1S/C8H13NO3/c9-7-1-3-8(4-2-7,6(10)11)12-5-7/h1-5,9H2,(H,10,11)
SMILES:
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC17861039

Molecular Formula: C8H13NO3

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid -

Specification

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
IUPAC Name 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
Standard InChI InChI=1S/C8H13NO3/c9-7-1-3-8(4-2-7,6(10)11)12-5-7/h1-5,9H2,(H,10,11)
Standard InChI Key IDTVAQIQELVFLB-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCC1(CO2)N)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid, reflects its bicyclic structure comprising a six-membered ring fused with a two-membered oxolane moiety. The oxygen atom at position 2 introduces polarity, while the amino group at position 4 and carboxylic acid at position 1 enable dual functionalization (Fig. 1) .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₈H₁₃NO₃
Molecular weight171.19 g/mol
Dipole moment3.1 Debye
pKa (carboxylic acid)6.08
LogP0.85

The rigid scaffold restricts conformational flexibility, mimicking transition states in enzymatic reactions. This property is exploited in protease inhibitors, where the compound’s shape complements hydrophobic active sites .

Synthetic Methodologies

Laboratory-Scale Synthesis

Recent advancements have streamlined the synthesis of 2-oxabicyclo[2.2.2]octane derivatives. A six-step route from methyl 4-hydroxycyclohex-2-ene-1-carboxylate (Fig. 2) employs an intramolecular Michael addition to form the bicyclic core . Key steps include:

  • Epoxidation: Using m-chloroperbenzoic acid (mCPBA) to form an epoxide intermediate.

  • Ring-opening: Catalyzed by BF₃·OEt₂ to generate a diol.

  • Cyclization: Intramolecular etherification under acidic conditions yields the 2-oxabicyclo[2.2.2]octane framework.

Functionalization Strategies

Post-synthetic modifications focus on introducing diverse substituents:

  • Amino group alkylation: Enhances binding to cationic residues in target proteins.

  • Carboxylic acid esterification: Improves membrane permeability for in vivo studies.

Biological Applications

GPR120 Receptor Modulation

The compound’s derivatives act as potent GPR120 agonists, sensitizing insulin pathways in adipose tissue. In diabetic mouse models, analogs reduced fasting glucose by 32% compared to controls, rivaling omega-3 fatty acid efficacy .

Imatinib Analog

Replacing the para-substituted phenyl ring in Imatinib with the bicyclic core (Table 2) increased aqueous solubility from 0.12 mg/mL to 2.8 mg/mL while maintaining 89% BCR-ABL kinase inhibition .

Table 2: Imatinib vs. Bicyclic Analog

ParameterImatinibAnalog
Solubility (mg/mL)0.122.8
LogP3.41.9
Metabolic half-life (h)2.15.7

Vorinostat (SAHA) Derivative

Incorporating the scaffold into Vorinostat improved histone deacetylase (HDAC) inhibition (IC₅₀ = 18 nM vs. 25 nM for SAHA) and reduced hepatotoxicity in murine models .

Comparative Analysis with Aromatic Bioisosteres

Performance Metrics

The 2-oxabicyclo[2.2.2]octane core outperforms cyclohexane and piperidine analogs in three key areas:

  • Solubility: 4.5-fold increase over phenyl-containing compounds due to dipole-enhanced hydration.

  • Metabolic stability: 73% remaining after 1 h in human microsomes vs. 22% for cyclohexane analogs.

  • Target engagement: 2.1 nM KD for estrogen receptor-beta vs. 8.3 nM for 4-aminopiperidine derivatives .

Limitations and Trade-offs

  • Synthetic complexity: Requires 6–8 steps vs. 2–3 steps for piperidine analogs.

  • Steric bulk: May hinder binding in tightly packed enzyme active sites.

Future Directions

Expanding Therapeutic Indications

Ongoing studies explore the compound’s utility in:

  • Neuroinflammation: Myeloperoxidase inhibition attenuates microglial activation in Alzheimer’s models.

  • Antibacterial agents: Disrupting lipid II biosynthesis in methicillin-resistant Staphylococcus aureus.

Synthetic Biology Approaches

CRISPR-engineered E. coli strains expressing cytochrome P450 variants could enable biocatalytic production, reducing reliance on multi-step organic synthesis .

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